Methyl furo[3,2-c]pyridine-6-carboxylate
Description
Structural Classification and Nomenclature of Fused Furo-Pyridine Systems
The fusion of a furan (B31954) and a pyridine (B92270) ring can result in six possible isomers, which are categorized into two main groups. The first group consists of quinoline (B57606) analogues, which are the [b]-fused systems: furo[2,3-b]pyridine (B1315467), furo[3,2-b]pyridine, and the less stable furo[3,4-b]pyridine. The second group comprises isoquinoline (B145761) analogues, the [c]-fused systems: furo[2,3-c]pyridine (B168854), furo[3,2-c]pyridine (B1313802), and the unstable furo[3,4-c]pyridine.
The nomenclature of these fused heterocyclic systems follows the IUPAC guidelines. In this system, the names of the component rings to be fused are selected to ensure that any heteroatom is included. For furopyridines, contracted fusion prefixes such as "furo" are permitted.
Table 1: Isomers of Furopyridine
| Isomer | Parent Ring System | Fusion Type |
|---|---|---|
| Furo[2,3-b]pyridine | Quinoline analogue | [b]-fused |
| Furo[3,2-b]pyridine | Quinoline analogue | [b]-fused |
| Furo[3,4-b]pyridine | Quinoline analogue | [b]-fused |
| Furo[2,3-c]pyridine | Isoquinoline analogue | [c]-fused |
| Furo[3,2-c]pyridine | Isoquinoline analogue | [c]-fused |
Significance of Furo[3,2-c]pyridine as a Privileged Core Scaffold in Organic Synthesis
The furo[3,2-c]pyridine framework is recognized as a "privileged scaffold" in medicinal chemistry. This term refers to molecular structures that are capable of binding to multiple biological targets, thus serving as a versatile template for the development of a wide range of therapeutic agents. The unique combination of the electron-rich furan ring and the electron-deficient pyridine ring imparts a distinct electronic character to the furo[3,2-c]pyridine core, making it a valuable building block in the synthesis of complex molecules with potential biological activity. Hydrogenated versions of this scaffold are key components of many bioactive compounds and natural products. beilstein-journals.org
Historical Context and Evolution of Research on Furopyridines
Research into furopyridine systems has evolved significantly over the decades. One of the historically important methods for the synthesis of furo[3,2-c]pyridines involves the Curtius rearrangement of 3-(2-furyl)acryloyl azide (B81097). bldpharm.com Early synthetic strategies often focused on constructing the furopyridine skeleton from either furan or pyridine precursors. bldpharm.com The instability of the furan ring under the strongly acidic conditions required for some classical cyclization reactions, such as those used for quinoline and isoquinoline synthesis, initially presented a challenge. However, the development of new synthetic methodologies, including cascade processes involving Sonogashira reactions followed by cyclization, has provided more efficient routes to these compounds. semanticscholar.org
Academic Research Objectives and Scope for Methyl furo[3,2-c]pyridine-6-carboxylate
While extensive research has been conducted on the broader class of furo[3,2-c]pyridine derivatives, specific academic studies focusing solely on this compound are limited in publicly available literature. However, based on the known applications of related compounds, the academic research objectives for this specific ester can be inferred.
The primary objective is likely its use as a key intermediate in the synthesis of more complex molecules. The ester functional group at the 6-position provides a reactive site for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. These transformations would allow for the introduction of diverse functional groups, leading to the generation of libraries of novel furo[3,2-c]pyridine derivatives for biological screening.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Furo[2,3-b]pyridine |
| Furo[3,2-b]pyridine |
| Furo[3,4-b]pyridine |
| Furo[2,3-c]pyridine |
| Furo[3,4-c]pyridine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)7-4-8-6(5-10-7)2-3-13-8/h2-5H,1H3 |
InChI Key |
ZFCLYJSFOBGLFF-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=NC=C2C=COC2=C1 |
Canonical SMILES |
COC(=O)C1=NC=C2C=COC2=C1 |
Origin of Product |
United States |
Reaction Mechanisms and Advanced Reactivity of Methyl Furo 3,2 C Pyridine 6 Carboxylate
Electrophilic Aromatic Substitution (EAS) on the Furan (B31954) Moiety
The furan ring in the furo[3,2-c]pyridine (B1313802) system is electron-rich and thus susceptible to electrophilic attack. However, the reactivity and regioselectivity of these reactions are influenced by the presence of the fused electron-withdrawing pyridine (B92270) ring and the ester group at position 6.
Regioselectivity in Nitration Reactions
The nitration of furo[3,2-c]pyridine derivatives is a challenging transformation due to the sensitivity of the furan ring to strong acidic conditions, which can lead to decomposition. In related bicyclic systems like benzo[b]furo[2,3-c]pyridines, nitration occurs exclusively on the benzene (B151609) ring. semanticscholar.org For the furo[3,2-c]pyridine core, electrophilic substitution is generally predicted to occur at the C3 position of the pyridine ring, which has the highest electron density. However, the electron-rich nature of the furan ring makes it a potential site for electrophilic attack.
Detailed studies on the direct nitration of Methyl furo[3,2-c]pyridine-6-carboxylate are limited. However, based on the general principles of electrophilic substitution on pyridines, which are electron-deficient, the reaction is expected to be sluggish and require harsh conditions. researchgate.netyoutube.com It is anticipated that if substitution were to occur on the furan ring, the C2 and C3 positions would be the most likely sites of attack, with the precise regioselectivity being a subject for further experimental investigation.
Bromination and Halogenation Patterns
Halogenation of the furo[3,2-c]pyridine scaffold can be achieved using various brominating agents. N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of activated aromatic and heterocyclic compounds. researchgate.netmasterorganicchemistry.com The reaction typically proceeds via a free-radical or an electrophilic substitution mechanism, depending on the reaction conditions. For electron-rich heterocycles, electrophilic bromination is favored.
While specific studies on this compound are not extensively documented, research on related activated pyridines suggests that halogenation is feasible. researchgate.net The regioselectivity would be dictated by the electronic properties of the fused ring system. It is plausible that bromination would occur at one of the available positions on the furan ring, likely the C2 or C3 position, due to its higher electron density compared to the pyridine ring.
| Reagent | Expected Product | Reference |
| NBS | 2-Bromo or 3-Bromo derivative | researchgate.net |
| Br2/Lewis Acid | 2-Bromo or 3-Bromo derivative | quora.com |
Vilsmeier-Haack Formylation at Reactive Positions
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic and heteroaromatic compounds, utilizing a Vilsmeier reagent, typically generated from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). ijpcbs.comorganic-chemistry.org This reaction is a type of electrophilic aromatic substitution. pearson.com
Given the electron-rich nature of the furan moiety, the Vilsmeier-Haack reaction is a plausible method for introducing a formyl group onto the furo[3,2-c]pyridine core. The reaction is expected to be regioselective, targeting the most nucleophilic position on the furan ring. In analogous heterocyclic systems, formylation occurs at positions with the highest electron density. ijpcbs.com For the furo[3,2-c]pyridine system, this would likely be the C2 or C3 position.
| Reagent System | Expected Product | Reference |
| POCl3/DMF | 2-Formyl or 3-Formyl derivative | ijpcbs.comorganic-chemistry.org |
Hydrogen-Deuterium Exchange Studies for Aromaticity and Reactivity Mapping
Hydrogen-deuterium (H-D) exchange studies are a powerful tool for probing the aromaticity and relative reactivity of different positions within a molecule. The rate of exchange of a proton for a deuteron (B1233211) is indicative of the acidity of the C-H bond and the stability of the intermediate formed during the exchange process. This technique can provide valuable insights into the electron density distribution and the sites most susceptible to electrophilic attack.
While specific H-D exchange studies on this compound have not been reported, such investigations would be invaluable for mapping the reactivity of the furo[3,2-c]pyridine nucleus. By exposing the compound to a deuterium (B1214612) source, such as D2O, under acidic or basic conditions, the relative rates of exchange at each position could be determined, providing a quantitative measure of their reactivity towards electrophiles.
Nucleophilic Functionalization of the Pyridine Ring
The pyridine ring in the furo[3,2-c]pyridine system is electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by a suitable leaving group.
Nucleophilic Aromatic Substitution of Halogenated Furo[3,2-c]pyridines
Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-poor aromatic and heteroaromatic rings. In the case of pyridines, positions C2 and C4 are particularly activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
Studies have shown that the 4-position of the furo[3,2-c]pyridine ring system is amenable to nucleophilic substitution. For instance, 4-(1-piperazinyl)furo[3,2-c]pyridine derivatives have been synthesized, indicating that a leaving group at the C4 position can be displaced by a nucleophile like piperazine. nih.gov This suggests that a 4-halo derivative of this compound would be a valuable intermediate for introducing a variety of nucleophiles at this position. The reaction of a 4-chloro or 4-bromo derivative with nucleophiles such as amines, alkoxides, and thiolates would be expected to proceed under standard SNAr conditions.
| Halogenated Substrate (Example) | Nucleophile | Expected Product | Reference |
| 4-Chloro-furo[3,2-c]pyridine derivative | Piperazine | 4-(Piperazin-1-yl)-furo[3,2-c]pyridine derivative | nih.gov |
| 4-Bromo-furo[3,2-c]pyridine derivative | Sodium Methoxide | 4-Methoxy-furo[3,2-c]pyridine derivative | nih.gov |
| 4-Chloro-furo[3,2-c]pyridine derivative | Ammonia (B1221849) | 4-Amino-furo[3,2-c]pyridine derivative | nih.gov |
N-Oxidation and Subsequent Reissert-Henze Reaction for C-4 Functionalization
The pyridine nitrogen within the furo[3,2-c]pyridine system offers a reactive handle for selective functionalization. Oxidation of this nitrogen to an N-oxide significantly alters the electron distribution within the heterocyclic ring, activating the C-4 and C-6 positions towards nucleophilic attack. This activation is exploited in the Reissert-Henze reaction to introduce substituents at the C-4 position, a site that is otherwise challenging to functionalize directly. bohrium.comnih.govnih.govchemrxiv.orgbohrium.com
The process commences with the N-oxidation of the furo[3,2-c]pyridine derivative, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA). semanticscholar.org The resulting N-oxide can then undergo a Reissert-Henze type reaction. In this reaction, treatment with an acylating agent, such as benzoyl chloride, and a cyanide source, like potassium cyanide or trimethylsilyl (B98337) cyanide (TMSCN), leads to the regioselective introduction of a cyano group at the C-4 position. researchgate.netresearchgate.netconsensus.app The reaction proceeds through an N-acyloxypyridinium intermediate, which is then attacked by the cyanide nucleophile.
This methodology provides a valuable route to 4-cyano-furo[3,2-c]pyridine derivatives, which are versatile intermediates for further chemical transformations.
Table 1: Reissert-Henze Reaction Conditions for Furo[3,2-c]pyridine N-Oxides
| Starting Material | Reagents | Product | Yield | Reference |
| Furo[3,2-c]pyridine N-oxide | Benzoyl chloride, KCN | 4-Cyanofuro[3,2-c]pyridine | Moderate to Excellent | researchgate.net |
| Furo[3,2-c]pyridine N-oxide | Trimethylsilyl cyanide, Triethylamine (B128534) | 4-Cyanofuro[3,2-c]pyridine | Moderate to Excellent | researchgate.net |
Wittig-Horner Type Reactions for Olefinic Introductions
The introduction of olefinic groups onto the furo[3,2-c]pyridine core can be achieved through Wittig-Horner (also known as Horner-Wadsworth-Emmons) reactions. organic-chemistry.orgwikipedia.org This powerful olefination method involves the reaction of an aldehyde or ketone with a phosphonate (B1237965) carbanion. organic-chemistry.orgwikipedia.orgnih.gov In the context of this compound, a prerequisite is the presence of a carbonyl group, typically an aldehyde, on the heterocyclic scaffold.
While direct Wittig-Horner reaction on the methyl carboxylate group is not feasible, the ester can be reduced to the corresponding alcohol and subsequently oxidized to the aldehyde. This formyl-furo[3,2-c]pyridine derivative can then react with a stabilized phosphorus ylide (phosphonate carbanion) to form an alkene. masterorganicchemistry.com The reaction generally favors the formation of the (E)-isomer of the resulting olefin. organic-chemistry.orgwikipedia.org This method allows for the extension of the carbon framework and the introduction of conjugated systems, which can be crucial for tuning the electronic and photophysical properties of the molecule.
Cyanation of N-Oxide Derivatives
As briefly mentioned in section 3.2.2, the cyanation of furo[3,2-c]pyridine N-oxides is a key method for introducing a cyano group, a versatile functional handle. researchgate.net The Reissert-Henze reaction is a classic example of this transformation. researchgate.netresearchgate.netconsensus.app The reaction of the N-oxide with trimethylsilyl cyanide (TMSCN) in the presence of a base like triethylamine or with reagents like dimethylcarbamoyl chloride and potassium cyanide provides the corresponding 4-cyano derivative. researchgate.netchem-soc.si
The cyano group at the C-4 position can be subsequently hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other nitrogen-containing heterocycles, making it a valuable synthetic intermediate for creating a library of furo[3,2-c]pyridine analogs with diverse functionalities. researchgate.net
Transformations and Interconversions of the Methyl Carboxylate Group
The methyl carboxylate group at the C-6 position of this compound is a versatile functional group that can be readily transformed into other functionalities, providing access to a wide range of derivatives.
Ester Hydrolysis to Carboxylic Acids
One of the most fundamental transformations of the methyl ester is its hydrolysis to the corresponding carboxylic acid, Furo[3,2-c]pyridine-6-carboxylic acid. chemscene.combldpharm.com This reaction is typically achieved under basic conditions, for example, by heating with an aqueous solution of a base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. mnstate.eduorganic-chemistry.org Acid-catalyzed hydrolysis is also a viable method. mnstate.edu
The resulting carboxylic acid is a key intermediate for the synthesis of amides, esters, and other derivatives. It can also participate in various coupling reactions.
Table 2: Hydrolysis of this compound
| Reaction | Conditions | Product |
| Basic Hydrolysis | 1. NaOH (aq), Heat 2. H+ | Furo[3,2-c]pyridine-6-carboxylic acid |
| Acidic Hydrolysis | H3O+, Heat | Furo[3,2-c]pyridine-6-carboxylic acid |
Transesterification and Amidation Reactions
The methyl ester group can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the methyl ester with a different alcohol.
More commonly, the methyl ester or the corresponding carboxylic acid can be converted into amides through reaction with amines. This amidation can be achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride, or by using coupling agents that facilitate the direct reaction between the carboxylic acid and the amine. Direct aminolysis of the methyl ester is also possible but often requires harsh conditions. These amidation reactions are crucial for creating peptide-like linkages and for introducing a wide array of substituents bearing amino groups.
Pericyclic Reactions and Cycloadditions
Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a powerful tool in organic synthesis for the construction of complex cyclic systems. rsc.orgorganicchemistrydata.org While specific examples involving this compound are not extensively documented in the provided search results, the furo[3,2-c]pyridine core possesses diene and dienophilic character, suggesting its potential to participate in cycloaddition reactions.
For instance, the furan moiety could potentially act as a diene in a Diels-Alder reaction with a suitable dienophile. Conversely, the pyridine ring, particularly when activated, could act as a dienophile. Furthermore, [3+2] cycloaddition reactions involving the furo[3,2-c]pyridine system, potentially through the formation of ylides or other dipolar species, could lead to the formation of novel polycyclic heterocyclic systems. mdpi.com The exploration of such reactions could open up new avenues for the synthesis of complex, three-dimensional molecules based on the furo[3,2-c]pyridine scaffold. chemrxiv.org
Diels-Alder Cycloadditions of Furo[3,2-c]pyridine as a Diene
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. wikipedia.org In this reaction, the furan moiety of the furo[3,2-c]pyridine system can potentially act as the diene component. The reactivity of furan and its derivatives in Diels-Alder reactions is well-documented and is highly dependent on the electronic nature of the substituents on the furan ring. nih.govrsc.org
While specific studies on the intermolecular Diels-Alder reactions of this compound as a diene are not extensively reported, research on analogous systems provides valuable insights. For instance, studies on furoic acids have shown that despite the presence of an electron-withdrawing carboxyl group, they can participate in Diels-Alder reactions, particularly with reactive dienophiles like maleimides. nih.govrsc.org These reactions often benefit from rate enhancement when conducted in water or when the furoic acid is converted to its more electron-rich carboxylate salt. nih.gov
Furthermore, intramolecular Diels-Alder (IMDA) reactions have been explored in related systems like furo[3,4-c]pyridines. nih.gov These reactions, which lead to complex, bridged nitrogen heterocycles, demonstrate that the furopyridine core can be coaxed into cycloaddition, although the success is highly dependent on the nature and length of the tether connecting the dienophile. nih.gov For the furo[3,2-c]pyridine system, it is plausible that intramolecular strategies or the use of highly activated dienophiles under forcing conditions would be necessary to achieve successful Diels-Alder cycloadditions.
| Factor | Influence on Reaction Rate | Rationale | Relevance to Furo[3,2-c]pyridine |
|---|---|---|---|
| Electron-Donating Groups on Diene | Increase | Raises the energy of the diene's HOMO, decreasing the HOMO-LUMO energy gap with the dienophile. youtube.com | The fused pyridine ring acts as an electron-withdrawing group, which is unfavorable. |
| Electron-Withdrawing Groups on Diene | Decrease | Lowers the energy of the diene's HOMO. youtube.com | The pyridine ring and carboxylate group deactivate the furan diene. |
| Cyclic Diene Conformation | Increase | The furan ring is permanently locked in the reactive s-cis conformation required for the reaction. youtube.com | This is an inherent structural advantage of the furo[3,2-c]pyridine system. |
| Water as Solvent | Increase | Hydrophobic effects and enhanced hydrogen bonding can accelerate the reaction. nih.gov | Could be a viable strategy to promote cycloaddition with this substrate. |
1,3-Dipolar Cycloaddition Reactions (e.g., with Furo[3,2-c]pyridinium N-Imides)
1,3-Dipolar cycloadditions are versatile reactions for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org A key application involving the furo[3,2-c]pyridine core is its conversion into a pyridinium (B92312) N-imide (or N-ylide), which can then act as a 1,3-dipole.
The process begins with the N-amination of the pyridine nitrogen atom in the furo[3,2-c]pyridine system. This is typically followed by deprotonation with a base to generate a zwitterionic furo[3,2-c]pyridinium N-imide intermediate in situ. This highly reactive 1,3-dipole can then be trapped by a suitable dipolarophile, such as an alkyne or an alkene, to yield fused polycyclic systems. semanticscholar.orgkoreascience.kr
A study on the closely related researchgate.netbenzofuro[3,2-c]pyridine scaffold illustrates this pathway. The parent heterocycle is first N-aminated. The resulting salt is treated with a base to form an unisolated zwitterionic N-imide. This intermediate readily undergoes a 1,3-dipolar cycloaddition with dipolarophiles like dimethyl but-2-ynedioate (DMAD) or ethyl propiolate. The reaction proceeds to form novel researchgate.netbenzofuro[3,2-c]pyrazolo[1,5-a]pyridine derivatives.
This reactivity is expected to be directly translatable to the non-benzofused this compound. The pyridine nitrogen is available for N-amination, and subsequent formation of the N-imide would allow for cycloaddition with a variety of electron-deficient π-systems, providing a powerful tool for molecular diversification.
| 1,3-Dipole Precursor | Dipolarophile | Resulting Product Class | Key Transformation |
|---|---|---|---|
| researchgate.netBenzofuro[3,2-c]pyridinium N-imide | Dimethyl but-2-ynedioate (DMAD) | researchgate.netBenzofuro[3,2-c]pyrazolo[1,5-a]pyridine carboxylate | Formation of a fused pyrazole (B372694) ring |
| researchgate.netBenzofuro[3,2-c]pyridinium N-imide | Ethyl propiolate | researchgate.netBenzofuro[3,2-c]pyrazolo[1,5-a]pyridine carboxylate | Formation of a fused pyrazole ring |
Photo[2+2]Cycloaddition Pathways
Photochemical [2+2] cycloadditions are powerful, light-induced reactions that form four-membered rings, a motif that is challenging to construct via thermal methods. aklectures.comnih.gov The furo[3,2-c]pyridine skeleton can participate in such reactions, typically involving the C=C bond of the pyridine ring acting as the ene component.
A specific investigation into this reactivity was conducted on furo[3,2-c]pyridin-4(5H)-one. researchgate.net In this study, the pyridinone derivative underwent a photo[2+2]cycloaddition with acrylonitrile (B1666552). researchgate.net The reaction involves the excitation of the pyridinone to a triplet state, which then adds to the acrylonitrile to form a cyclobutane (B1203170) ring fused to the pyridine core. This demonstrates the capability of the pyridine portion of the scaffold to engage in photochemical cycloadditions.
The mechanism for such reactions can be complex. For vinyl pyridines, it is proposed that under visible light and in the presence of a photocatalyst, a pyridyl diradical intermediate is generated, which facilitates the cycloaddition. nih.gov In other cases, direct irradiation with UV light can promote the reaction without an external photosensitizer, particularly for substrates with conjugated systems like N-alkyl maleimides. nih.gov The specific pathway for this compound would depend on the reaction conditions and the chosen reaction partner. The electron-withdrawing nature of the ester group might influence the electronic properties of the excited state and thus the efficiency and regioselectivity of the cycloaddition.
Rearrangement Reactions and Intramolecular Cyclocondensations
Intramolecular cyclization and condensation reactions are fundamental strategies for the synthesis of the furo[3,2-c]pyridine core itself. semanticscholar.org These reactions often involve the formation of the furan or pyridine ring as the final step.
One prominent example is the Pictet-Spengler reaction, which has been adapted for the synthesis of tetrahydrofuro[3,2-c]pyridines. nih.govbeilstein-journals.org This method involves the condensation of an amine, such as 2-(furan-2-yl)ethanamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization where the electron-rich furan ring attacks an iminium ion intermediate. nih.govbeilstein-journals.org This powerful reaction builds the pyridine portion of the fused ring system.
Another elegant approach involves a palladium-catalyzed cascade process. semanticscholar.org This synthesis starts with 4-hydroxy-3-iodopyridine, which undergoes a Sonogashira coupling with a terminal alkyne. The resulting intermediate does not need to be isolated; under the basic reaction conditions, it immediately undergoes a 5-endo-dig cyclization where the pyridine oxygen attacks the alkyne, thus forming the furan ring of the furo[3,2-c]pyridine system. semanticscholar.org
These synthetic examples highlight the propensity of appropriately substituted precursors to undergo intramolecular cyclocondensations to form the stable furo[3,2-c]pyridine scaffold. While these are not rearrangements of the pre-formed this compound, they are crucial intramolecular reactions that define the chemistry of this heterocyclic family.
Lithiation and Subsequent Quenching Reactions for Diverse Substitutions
Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. clockss.orgharvard.edu The reaction involves deprotonation of a position ortho to a directing metalating group (DMG) by a strong lithium base, followed by quenching the resulting organolithium intermediate with an electrophile. clockss.org
For the this compound molecule, several factors would influence the site of lithiation. The pyridine nitrogen and the ester group are potential directing groups. However, the inherent acidity of protons on the furan ring and the pyridine ring must also be considered.
In pyridine chemistry, direct lithiation can be complicated by the nucleophilic addition of organolithium reagents (like n-BuLi) to the C=N bond. clockss.orgharvard.edu To circumvent this, hindered lithium amide bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used at low temperatures. clockss.org
The most likely positions for deprotonation on the furo[3,2-c]pyridine core would be C-3 (on the furan ring, activated by the adjacent oxygen) and C-7 (on the pyridine ring, ortho to the pyridine nitrogen). The specific outcome would depend on the base, solvent, and temperature. For instance, a strong, hindered base like LiTMP might selectively deprotonate the C-7 position, directed by the pyridine nitrogen. The resulting lithiated species could then be trapped with a wide array of electrophiles (e.g., alkyl halides, aldehydes, ketones, silyl (B83357) chlorides, CO₂), allowing for the introduction of diverse substituents at this position.
| Parameter | Consideration | Example/Rationale |
|---|---|---|
| Choice of Base | Avoids nucleophilic addition to the pyridine ring. | Use of hindered bases like LDA or LiTMP instead of n-BuLi. clockss.org |
| Potential Lithiation Sites | Regioselectivity is determined by directing groups and inherent proton acidity. | C-7 (ortho to N), C-3 (activated by furan O). |
| Reaction Temperature | Maintains the stability of the organolithium intermediate and prevents side reactions. | Typically performed at low temperatures, such as -78 °C. harvard.edu |
| Electrophilic Quench | Introduces a wide range of functional groups. | Quenching with I₂ for iodination, Me₃SnCl for stannylation, or DMF for formylation. harvard.edu |
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete picture of the molecular framework can be assembled. For related furo[3,2-c]pyridine (B1313802) structures, NMR analysis is crucial for confirming the success of synthetic routes and for unambiguous assignment of all proton and carbon signals. semanticscholar.org
While one-dimensional NMR provides initial data, 2D NMR experiments are indispensable for complex structures.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine (B92270) and furan (B31954) rings. nih.gov This is critical for tracing the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.gov This technique definitively assigns the carbon signal for each protonated carbon in the molecule, such as the CH groups of the heterocyclic rings and the methyl group of the ester.
HMBC (Heteronuclear Multiple Bond Correlation) maps long-range couplings between protons and carbons (typically 2-3 bonds). nih.gov This is arguably the most critical experiment for this molecule, as it establishes the connectivity between quaternary carbons (like the carbonyl carbon, the carbons at the ring fusion, and the ester-bearing carbon) and the protons. For instance, HMBC correlations from the methyl protons would confirm their link to the carboxylate group, and correlations from the furan ring protons would confirm the fusion to the pyridine ring.
The chemical shifts of ¹³C and ¹⁵N nuclei are highly sensitive to their local electronic environment.
¹³C NMR: The ¹³C NMR spectrum provides a count of all unique carbon atoms. Key expected signals for Methyl furo[3,2-c]pyridine-6-carboxylate would include the carbonyl carbon of the ester group (typically in the 160-170 ppm range), the aromatic carbons of the furan and pyridine rings (ranging from approximately 105 to 155 ppm), and the methyl carbon of the ester (around 50-55 ppm). The specific shifts of the ring carbons are influenced by the electron-withdrawing nature of the nitrogen atom and the ester group. ipb.pt
¹⁵N NMR: Although less common, ¹⁵N NMR can provide valuable information. The nitrogen atom in the pyridine ring would exhibit a characteristic chemical shift, which is influenced by its position within the fused ring system and the electronic effects of the substituent.
Table 1: Predicted NMR Data for this compound (Note: As specific experimental data is not publicly available, these are predicted values based on known data for similar furo[3,2-c]pyridine and substituted pyridine structures.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H2 | ~7.0-7.5 (d) | ~105-110 | C3, C3a, C7a |
| H3 | ~7.8-8.2 (d) | ~145-150 | C2, C3a |
| H4 | ~7.5-7.9 (d) | ~115-120 | C6, C7a |
| H7 | ~8.8-9.2 (s) | ~150-155 | C6, C7a |
| OCH₃ | ~3.9-4.1 (s) | ~52-55 | C=O |
| C=O | - | ~163-168 | H7, OCH₃ |
| C6 | - | ~130-135 | H4, H7 |
| C3a | - | ~155-160 | H2, H3, H4 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Analysis
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. A prominent feature would be the C=O stretching vibration of the ester functional group, typically appearing in the 1720-1740 cm⁻¹ region. Other significant bands would include C=N and C=C stretching vibrations from the aromatic rings (1500-1600 cm⁻¹) and C-O stretching vibrations associated with the furan ring and the ester group (1000-1300 cm⁻¹). elixirpublishers.com
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in the Raman spectrum. While the C=O stretch is often weaker in Raman than in IR, its observation can confirm the IR assignment. Analysis of the vibrational modes can be supported by computational methods like Density Functional Theory (DFT) to achieve a more precise assignment of the observed bands. researchgate.net
Electronic Absorption and Emission Spectroscopy for Understanding Photophysical Properties
Electronic spectroscopy, including UV-Visible absorption and fluorescence spectroscopy, provides insight into the electronic transitions within the molecule and its potential for light-emitting applications.
Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum of this compound is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. The fused ring system creates an extended conjugated system, and the positions and intensities of these bands are sensitive to the molecular structure and solvent environment.
Emission Spectroscopy (Fluorescence): Upon excitation at an appropriate wavelength, the molecule may exhibit fluorescence. The emission spectrum, including the wavelength of maximum emission (λem) and the fluorescence quantum yield, characterizes the photophysical properties. These properties are of interest for developing molecular probes and materials for optoelectronic devices. Studies on related multivalent furo[3,2-c]pyridine systems have shown that the photophysical properties are tunable based on the substitution pattern. semanticscholar.org
Computational Chemistry and Mechanistic Elucidation of Furo 3,2 C Pyridine 6 Carboxylate
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO interactions)
Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) are employed to analyze the distribution of electrons and determine the energies of molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate a molecule's reactivity.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. irjweb.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap implies the molecule is more polarizable and prone to chemical reactions. irjweb.com
For heterocyclic systems, these calculations reveal how heteroatoms like oxygen and nitrogen influence the electron density distribution across the fused rings. The analysis of frontier orbitals helps predict which sites on the Methyl furo[3,2-c]pyridine-6-carboxylate molecule are most susceptible to electrophilic or nucleophilic attack. researchgate.net
Table 1: Representative Frontier Molecular Orbital Energies
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.65 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. scirp.org |
| ELUMO | -1.82 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. scirp.org |
| Energy Gap (ΔE) | 4.83 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. scirp.org |
Note: Data presented are representative values for analogous heterocyclic systems to illustrate the concept.
Density Functional Theory (DFT) for Geometry Optimization and Energy Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. scispace.com By using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the molecule's electronic energy and optimize its structure to find the lowest energy conformation. scielo.org.mxnih.gov
This process provides precise predictions of bond lengths, bond angles, and dihedral angles. scielo.org.mx The optimized geometry is the foundation for all other computational predictions, including vibrational frequencies and spectroscopic properties. scispace.com DFT calculations can also predict the total energy of the molecule, which is essential for comparing the stability of different isomers or conformers. nih.gov For this compound, geometry optimization would reveal the planarity of the fused furo-pyridine ring system and the preferred orientation of the methyl carboxylate group. nih.gov
Table 2: Example of Predicted Geometrical Parameters from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| Bond Length (C=O) | 1.21 Å |
| Bond Length (C-O) | 1.35 Å |
| Bond Angle (O=C-O) | 125.0° |
| Dihedral Angle (Ring-Substituent) | ~0° (indicating planarity) |
Note: These values are illustrative examples based on DFT calculations of similar functionalized heterocyclic compounds.
Reaction Mechanism Pathway Elucidation through Transition State Modeling
Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By modeling the potential energy surface of a reaction, scientists can identify the structures of reactants, products, and, most importantly, the high-energy transition states that connect them. The Pictet-Spengler reaction, a plausible route for synthesizing the tetrahydrofuro[3,2-c]pyridine core, involves the formation of a stable iminium cation intermediate, which is crucial for successful cyclization. beilstein-journals.orgnih.gov
Transition state modeling allows for the calculation of activation energies, which determine the rate of a reaction. This theoretical approach can explain why a reaction follows a specific pathway, predict the regioselectivity of reactions like acylation, and rationalize the effect of catalysts. researchgate.net For the synthesis of furo[3,2-c]pyridine (B1313802) derivatives, computational modeling could be used to understand the mechanism of key steps such as intramolecular cyclization or cross-coupling reactions, guiding the development of more efficient synthetic routes. nih.govmdpi.com
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Theoretical calculations can accurately predict various spectroscopic parameters. By computing the magnetic shielding tensors of atomic nuclei in the optimized geometry, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. scielo.org.mxscielo.org.mx Discrepancies between calculated and experimental shifts can sometimes reveal subtle structural features or dynamic processes in solution. nih.gov
Similarly, the calculation of vibrational frequencies using DFT provides a theoretical infrared (IR) and Raman spectrum. researchgate.net Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. nih.gov A detailed analysis of these modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of the bands observed in experimental spectra. researchgate.net For this compound, this would involve predicting the characteristic frequencies for C=O, C-O, and C-N stretching, as well as the vibrations of the aromatic rings. researchgate.net
Table 3: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Calculated Frequency | Experimental Frequency | Assignment |
|---|---|---|---|
| ν1 | 1720 | 1715 | C=O stretch (ester) |
| ν2 | 1580 | 1575 | C=C/C=N ring stretch |
| ν3 | 1250 | 1245 | C-O stretch (ester) |
| ν4 | 1100 | 1095 | Furan (B31954) ring breathing |
Note: Data are representative for heterocyclic carboxylates and demonstrate the typical agreement between calculated and experimental values.
Conformational Analysis and Stability Predictions
Many molecules can exist in different spatial arrangements, or conformations, which can interconvert through the rotation of single bonds. Conformational analysis involves identifying the possible conformers of a molecule and determining their relative stabilities. rsc.org
For this compound, the primary source of conformational flexibility would be the rotation around the C-C and C-O single bonds of the methyl carboxylate substituent. Using computational methods, the potential energy surface can be scanned by systematically rotating these bonds. This process identifies the energy minima, which correspond to stable conformers, and the energy barriers (transition states) that separate them. rsc.org The calculations provide the relative energies of each conformer, allowing for the prediction of which conformation will be most populated at a given temperature. nih.gov This information is crucial as the biological activity and physical properties of a molecule can be highly dependent on its preferred three-dimensional shape.
Methyl Furo 3,2 C Pyridine 6 Carboxylate As a Versatile Synthetic Building Block
Precursor for the Construction of Multi-fused and Polycyclic Heterocyclic Systems
The unique structural arrangement of the furo[3,2-c]pyridine (B1313802) skeleton makes it an excellent precursor for the synthesis of more complex, multi-fused, and polycyclic heterocyclic systems. The ester functional group in Methyl furo[3,2-c]pyridine-6-carboxylate is a key handle for elaboration into further fused rings.
One common strategy involves the conversion of the methyl ester to a hydrazide, which can then undergo cyclization reactions to form fused triazole or thiadiazole rings. For instance, treatment of the corresponding ester with hydrazine (B178648) hydrate (B1144303) yields the carbohydrazide. This intermediate can then be reacted with various reagents to construct new heterocyclic rings. For example, reaction with a substituted phenyl isothiocyanate followed by cyclization in the presence of a base can lead to the formation of a triazolothione ring fused to the pyridine (B92270) system. researchgate.net
Furthermore, the core furo[3,2-c]pyridine structure can be assembled through cascade reactions, which can be adapted to create polycyclic systems. A notable example is the synthesis of furo[3,2-c]pyridine derivatives through a Sonogashira reaction of 4-hydroxy-3-iodopyridine with terminal alkynes, followed by a 5-endo-dig cyclization. semanticscholar.org By using dialkynes or trialkynes in this process, it is possible to construct multivalent furo[3,2-c]pyridine systems. semanticscholar.org
Another approach to building polycyclic structures is through the Pictet-Spengler reaction. This method has been successfully employed to synthesize tetrahydrofuro[3,2-c]pyridines from 2-(furan-2-yl)ethanamine derivatives. beilstein-journals.org Although this does not directly start from this compound, it demonstrates the amenability of the furan (B31954) and pyridine moieties to form fused systems. The resulting tetrahydrofuro[3,2-c]pyridine core can then be further functionalized. beilstein-journals.org
The synthesis of triazolo[4',5':4,5]furo[2,3-c]pyridines has also been reported through the diazotization of 2,3-diamino-furo[2,3-c]pyridines. nih.govresearchgate.net While this is an isomeric system, it highlights the potential for the furo-pyridine scaffold to be annulated with nitrogen-containing heterocycles.
| Starting Material/Scaffold | Reaction Type | Resulting Fused System |
| Furo[2,3-b]pyridine-2-carbohydrazide | Reaction with phenyl isothiocyanate and cyclization | Fused triazolothione |
| 4-Hydroxy-3-iodopyridine and dialkynes | Sonogashira coupling and cyclization | Bifuro[3,2-c]pyridines |
| 2-(Furan-2-yl)ethanamine derivatives | Pictet-Spengler reaction | Tetrahydrofuro[3,2-c]pyridines |
| 2,3-Diamino-furo[2,3-c]pyridines | Diazotization | Triazolo[4',5':4,5]furo[2,3-c]pyridines |
Scaffold for Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening and drug discovery. The furo[3,2-c]pyridine scaffold, with its multiple points for functionalization, is a promising candidate for the generation of chemical libraries.
While specific examples of DOS libraries based on this compound are not extensively reported, the general principles of DOS can be applied to this scaffold. The ester group at the 6-position can be converted to an amide via reaction with a diverse set of amines, introducing a point of variability. The furan and pyridine rings also offer sites for functionalization.
For example, a library of furo[2,3-b]pyridine (B1315467) derivatives has been generated by starting with a core scaffold and introducing diversity through palladium-catalyzed cross-coupling reactions. researchgate.net This approach could be adapted to the furo[3,2-c]pyridine system.
The synthesis of multivalent furo[3,2-c]pyridine derivatives using di- and trialkynes also represents a form of library generation, creating molecules with varying spatial arrangements of the heterocyclic core. semanticscholar.org These multivalent structures are of interest for studying interactions with biological targets that may have multiple binding sites.
Applications in the Synthesis of Advanced Functional Materials (e.g., Organic Semiconductors)
The electronic properties of fused heterocyclic systems make them attractive candidates for applications in materials science, particularly in the field of organic electronics. The furo[3,2-c]pyridine scaffold has been investigated for its potential use in organic light-emitting diodes (OLEDs).
Researchers have designed and synthesized a series of highly efficient phosphorescent iridium complexes based on the furo[3,2-c]pyridine ligand. These complexes exhibit tunable emission colors across the visible spectrum, from greenish-blue to deep-red. The corresponding OLEDs have demonstrated high external quantum efficiencies, highlighting the potential of furo[3,2-c]pyridine-based phosphors for use in full-color displays.
Development of Analogs and Isosteres of Biologically Relevant Fused Heterocycles
The furo[3,2-c]pyridine ring system can be considered a bioisostere of other fused heterocycles that are prevalent in biologically active compounds, such as indoles and benzofurans. This allows for the development of novel analogs of known drugs with potentially improved properties.
For instance, the thieno[3,2-c]pyridine (B143518) and furo[3,2-c]pyridine ring systems have been explored as new pharmacophores with potential antipsychotic activity. nih.gov Arylpiperazine derivatives of these scaffolds have shown significant activity in preclinical models, with potent affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors. nih.gov
The pyrrolo[3,2-c]pyridine scaffold, a close analog of furo[3,2-c]pyridine, has also been investigated for its anticancer properties. nih.gov Derivatives of 1H-pyrrolo[3,2-c]pyridine have been designed as colchicine-binding site inhibitors and have shown potent antitumor activities. nih.gov
The development of such analogs often involves the functionalization of the core heterocycle. The carboxylate group of this compound provides a convenient starting point for the introduction of various side chains and functional groups to explore structure-activity relationships.
| Fused Heterocycle | Biological Target/Activity |
| Thieno[3,2-c]pyridine/Furo[3,2-c]pyridine | Serotonin 5-HT1 and 5-HT2 receptors (potential antipsychotic) |
| 1H-Pyrrolo[3,2-c]pyridine | Tubulin (anticancer) |
| Tetrahydrofuro[3,2-c]pyridine | Janus kinase 2 (JAK2) inhibitors |
Perspectives and Future Directions in Furo 3,2 C Pyridine Research
Development of Novel and Highly Efficient Catalytic Systems for Synthesis
The synthesis of the furo[3,2-c]pyridine (B1313802) core has traditionally relied on multi-step sequences. A major future direction is the development of novel catalytic systems that offer higher efficiency, milder reaction conditions, and greater step economy. Research is moving beyond classical methods towards advanced catalytic cascades and metal-free approaches.
A prominent strategy involves a cascade process combining a Sonogashira reaction with a subsequent 5-endo-dig cyclization. semanticscholar.org This method utilizes a palladium catalyst and copper iodide to couple a 4-hydroxy-3-iodopyridine precursor with various terminal alkynes, leading directly to the formation of the furan (B31954) ring in good yields. semanticscholar.org
Another innovative direction is the exploration of catalyst-free synthetic routes. One such method employs hexafluoroisopropyl alcohol (HFIP) as a solvent, which promotes the reaction between 3-alkynyl-4-pyrones and ammonium (B1175870) acetate (B1210297) at room temperature. researchgate.net The unique properties of HFIP enable it to stabilize ionic intermediates and facilitate the tandem formation of both the pyridine (B92270) and furan rings without the need for a metal catalyst. researchgate.net Furthermore, simple organocatalytic systems, such as using triethylamine (B128534) to catalyze the reaction of 4-hydroxy-6-methylpyridin-2(1H)-ones with nitrostyrenes, are being developed to construct highly substituted furo[3,2-c]pyridin-4(5H)-one derivatives under metal-free conditions. bohrium.com
Table 1: Comparison of Modern Catalytic Systems for Furo[3,2-c]pyridine Synthesis
| Catalytic System / Method | Key Reactants | Key Features | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cascade | 4-hydroxy-3-iodopyridine, terminal alkynes | Combines Sonogashira coupling and 5-endo-dig cyclization in one pot. | semanticscholar.org |
| Catalyst-Free (HFIP Solvent) | 3-alkynyl-4-pyrones, ammonium acetate | Reaction proceeds at room temperature without a catalyst; tandem formation of both rings. | researchgate.net |
| Base-Catalyzed (Triethylamine) | 4-hydroxy-6-methylpyridin-2(1H)-ones, nitrostyrenes | Metal-free, operationally simple, good to excellent yields for pyridinone derivatives. | bohrium.com |
Exploration of Asymmetric Synthesis and Chiral Derivatization
Many biologically active molecules are chiral, with their therapeutic effects often being exclusive to a single enantiomer. Consequently, a critical frontier in furo[3,2-c]pyridine research is the development of methods for asymmetric synthesis to produce enantiomerically pure or enriched compounds.
While direct asymmetric synthesis of the furo[3,2-c]pyridine core is still an emerging area, strategies from related heterocyclic systems offer a clear roadmap. For instance, enzymatic kinetic resolution has been successfully used to establish stereochemical control in the synthesis of chiral furo[2,3-c]pyridine (B168854) intermediates, a closely related isomer class. researchgate.net This approach could be adapted to resolve racemic mixtures of furo[3,2-c]pyridine precursors.
More modern approaches focus on catalytic enantioselective reactions. Rhodium-catalyzed asymmetric reductive Heck reactions, which have been used to create enantioenriched 3-substituted piperidines from pyridine derivatives, provide a powerful template for potential application. nih.gov Another promising avenue is the use of chiral organocatalysts, such as chiral phosphoric acids or bifunctional ureas. These catalysts have proven highly effective in the atroposelective synthesis of imidazo[1,2-a]pyridines and in enantioselective annulations to form other complex spiro-heterocycles, demonstrating their potential for inducing chirality in furo[3,2-c]pyridine synthesis. rsc.orgnih.gov
Table 2: Potential Strategies for Asymmetric Furo[3,2-c]pyridine Synthesis
| Asymmetric Strategy | Methodology | Potential Application | Reference Concept |
|---|---|---|---|
| Enzymatic Kinetic Resolution | Separation of enantiomers from a racemic mixture using enzymes. | Resolution of chiral alcohol or amine precursors to furo[3,2-c]pyridines. | researchgate.net |
| Asymmetric Metal Catalysis | Use of a chiral metal complex (e.g., Rhodium) to guide stereoselective bond formation. | Enantioselective construction of substituted or hydrogenated furo[3,2-c]pyridines. | nih.gov |
| Chiral Organocatalysis | Use of small chiral organic molecules (e.g., chiral phosphoric acids, ureas) to catalyze reactions. | Enantioselective cyclizations or functionalizations to create chiral centers. | rsc.orgnih.gov |
Advanced Mechanistic Studies Using In-situ Spectroscopic Techniques
A deeper understanding of reaction mechanisms is paramount for optimizing synthetic routes and designing next-generation catalysts. Future research will increasingly rely on advanced in-situ spectroscopic techniques to monitor reactions in real-time, providing a panoramic view of the entire transformation from reactants to products. nih.gov
Techniques such as in-situ synchrotron powder diffraction, nuclear magnetic resonance (NMR), and Fourier-transform infrared (FTIR) spectroscopy can be employed to detect and characterize transient intermediates and transition states that are invisible to conventional post-reaction analysis. researchgate.netnih.gov For example, studying the palladium-catalyzed cascade synthesis of furo[3,2-c]pyridines could reveal the precise kinetics of the Sonogashira coupling versus the subsequent cyclization, helping to minimize the formation of side products like alkyne trimers. semanticscholar.org Similarly, in-situ studies on the formation of complex coordination compounds have demonstrated the ability to track the generation of new heterocyclic rings, a methodology directly applicable to understanding furo[3,2-c]pyridine cyclization. dntb.gov.ua Establishing a clear link between precursors, intermediates, and reaction pathways will enable the rational design of more robust and efficient synthetic protocols. nih.gov
Table 3: Application of In-situ Techniques for Mechanistic Insights
| In-situ Technique | Potential Mechanistic Insight | Relevance to Furo[3,2-c]pyridine Synthesis |
|---|---|---|
| Synchrotron Powder Diffraction | Identification of crystalline intermediates and phase transformations during solid-state reactions. | Analyzing reaction pathways in solid-phase or heterogeneous catalytic syntheses. nih.gov |
| NMR Spectroscopy | Tracking the concentration of soluble reactants, intermediates, and products over time. | Determining reaction kinetics and identifying transient species in solution-phase synthesis. |
| FTIR/Raman Spectroscopy | Monitoring changes in functional groups and bond vibrations in real-time. | Observing the cyclization step and the formation/disappearance of key bonds. dntb.gov.ua |
Design and Synthesis of Complex and Highly Functionalized Furo[3,2-c]pyridine Architectures
Future work will also focus on moving beyond simple substituted furo[3,2-c]pyridines to the design and synthesis of more complex and highly functionalized molecular architectures. This involves creating larger, multi-component systems and integrating the furo[3,2-c]pyridine core into more elaborate scaffolds.
One area of exploration is the synthesis of multivalent furo[3,2-c]pyridines, where multiple units are connected through flexible or rigid spacers using dialkynes or trialkynes in cascade reactions. semanticscholar.org This approach allows for the creation of larger, star-shaped molecules with potential applications in materials science, such as the formation of self-assembled monolayers. semanticscholar.org Another strategy is the direct fusion of rings to create tricyclic systems like Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridines, which expand the planar aromatic system and modulate electronic properties. researchgate.net
Furthermore, the synthesis of hydrogenated derivatives, such as tetrahydrofuro[3,2-c]pyridines, opens access to three-dimensional chemical space, which is highly relevant for drug discovery. beilstein-journals.orgnih.gov Methods like the Pictet-Spengler reaction are being developed for this purpose, allowing for the construction of these saturated frameworks from readily available starting materials. beilstein-journals.orgnih.gov These advanced architectures provide a platform for fine-tuning the steric and electronic properties of the core scaffold for specific applications.
Table 4: Examples of Complex Furo[3,2-c]pyridine Architectures
| Architecture Type | Description | Synthetic Approach | Reference |
|---|---|---|---|
| Multivalent Systems | Two or more furo[3,2-c]pyridine units linked by a central spacer. | Sonogashira cascade reaction with di- or tri-alkynes. | semanticscholar.org |
| Fused Tricyclic Systems | Benzene (B151609) ring fused to the furo[3,2-c]pyridine core (e.g., Current time information in Oskarshamn, SE.benzofuro[3,2-c]pyridine). | Intramolecular cyclization of appropriately substituted precursors. | researchgate.net |
| Hydrogenated Scaffolds | Saturated or partially saturated ring systems (e.g., tetrahydrofuro[3,2-c]pyridine). | Pictet-Spengler reaction; Bischler-Napieralski cyclocondensation. | beilstein-journals.orgnih.gov |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl furo[3,2-c]pyridine-6-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of intermediates like 3-(furan-2-yl)acrylic acid derivatives under Perkin conditions or via Suzuki coupling reactions. For example, chlorinated intermediates (e.g., 4-chlorofuro[3,2-c]pyridine) react with boronic acids in the presence of palladium catalysts to form aryl-substituted derivatives . Key factors include solvent choice (e.g., diphenyl ether for thermal stability), catalyst loading (e.g., Rh or Ag oxides), and temperature control to minimize side reactions. Yields are typically moderate (40–60%) and depend on substituent steric effects.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, the methyl ester group at position 6 generates a distinct singlet in 1H NMR (~3.8–4.0 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns.
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and furan/pyridine ring vibrations .
Q. What biological activities have been reported for structurally analogous furopyridine derivatives?
- Methodological Answer : Analogous compounds (e.g., furo[3,2-c]coumarins) exhibit antimicrobial, antitumor, and antifungal activities. Testing protocols include:
- Antimicrobial Assays : Disk diffusion or MIC (Minimum Inhibitory Concentration) against pathogens like Xanthomonas spp. and Fusarium graminearum .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antitumor potential .
Advanced Research Questions
Q. How can researchers optimize the Suzuki-Miyaura coupling reaction for introducing aryl groups to the furopyridine core?
- Methodological Answer :
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) improves cross-coupling efficiency with electron-deficient boronic acids.
- Base and Solvent : Use K₂CO₃ in THF/DMF mixtures to enhance solubility of aryl boronic acids.
- Side Reaction Mitigation : Monitor for homocoupling (e.g., formation of 4-(furopyridin-4-yl)furopyridine via oxidative dimerization) using TLC or HPLC .
Q. What strategies resolve contradictions in reported bioactivity data for furopyridine derivatives?
- Methodological Answer :
- Structural-Activity Analysis : Compare substituent effects (e.g., 2-CF₃ vs. 2-CH₃ groups) using docking studies or QSAR models.
- Replication Under Standardized Conditions : Control variables like solvent (DMSO vs. saline) and cell line passage number. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
Q. How can computational methods guide the design of this compound derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–3 for oral bioavailability) and reduce CYP450 inhibition.
- Docking Simulations : Identify binding poses in target proteins (e.g., bacterial DNA gyrase for antimicrobial activity) .
Key Considerations for Experimental Design
- Scale-Up Challenges : Purify intermediates via column chromatography (silica gel, hexane/EtOAc) to remove byproducts like dimeric species .
- Stability Testing : Store derivatives under inert gas (N₂/Ar) to prevent oxidation of the furan ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
